molecular formula C20H17NO B283008 N-(diphenylmethylene)-2-methoxyaniline

N-(diphenylmethylene)-2-methoxyaniline

Cat. No.: B283008
M. Wt: 287.4 g/mol
InChI Key: WHEHWWKNECIKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(diphenylmethylene)-2-methoxyaniline is an organic compound with the molecular formula C20H17NO and a molecular weight of 287.4 g/mol. This compound is a Schiff base, which is a type of imine formed by the condensation of an aromatic aldehyde with an aromatic amine. Schiff bases are known for their versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(diphenylmethylene)-2-methoxyaniline can be synthesized through the condensation reaction between benzhydryl chloride and 2-methoxyaniline. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the removal of hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethylene)-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones or oxides.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(diphenylmethylene)-2-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(diphenylmethylene)-2-methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-Benzylideneaniline: Another Schiff base with similar structural features but different substituents.

    N-Benzylidene-3-methoxyaniline: Similar structure with a methoxy group at a different position on the aromatic ring.

Uniqueness

N-(diphenylmethylene)-2-methoxyaniline is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of the methoxy group at the 2-position enhances its electron-donating properties, making it more reactive in certain chemical reactions compared to its analogs .

Properties

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1,1-diphenylmethanimine

InChI

InChI=1S/C20H17NO/c1-22-19-15-9-8-14-18(19)21-20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3

InChI Key

WHEHWWKNECIKRN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N=C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1N=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven-dried test tube was charged with tris(dibenzylideneacetone)dipalladium (4.6 mg, 0.005 mmol) and bis(2-(diphenylphosphino)phenyl)ether [DPE-phos] (8.2 mg, 0.015 mmol), capped with a rubber septum, evacuated and refilled with argon. Benzophenone imine (190 mg, 1.05 mmol), 2-bromoanisole (187 mg, 1.0 mmol) and toluene (2 mL) were added via syringe. The resulting solution was stirred at rt for 5 minutes. The tube was opened and sodium tert-butoxide (135 mg, 1.4 mmol) was added. The tube was again capped with the septum, and additional toluene (2 mL) was added via syringe to wash the solid from the test tube wall into the solution. The solution was stirred at room temperature with a gentle argon purge for 23 minutes, then heated at 80° C. for 2 hours and 10 minutes. The reaction mixture was cooled to room temperature and 1 mL ether was added. This solution was washed with saturated aqueous sodium chloride (2 mL) and the organic layer was concentrated in vacuo. The product was isolated as a yellow oil (216 mg, 75%) by flash chromatography on silica gel using 10% ethyl acetate in hexanes as eluent.
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
187 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
135 mg
Type
reactant
Reaction Step Two
Quantity
4.6 mg
Type
catalyst
Reaction Step Three
Quantity
8.2 mg
Type
catalyst
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Yield
75%

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